2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one
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Overview
Description
2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with a suitable carbonyl compound to form the piperazinyl carbonyl intermediate. This intermediate is then reacted with 7,8-dimethyl-4H-chromen-4-one under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Scientific Research Applications
2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets. The piperazine ring and chlorophenyl group are believed to play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The chromenone structure may also contribute to the compound’s overall biological activity by interacting with cellular pathways involved in inflammation and cell proliferation .
Properties
Molecular Formula |
C22H21ClN2O3 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7,8-dimethylchromen-4-one |
InChI |
InChI=1S/C22H21ClN2O3/c1-14-6-7-18-19(26)13-20(28-21(18)15(14)2)22(27)25-10-8-24(9-11-25)17-5-3-4-16(23)12-17/h3-7,12-13H,8-11H2,1-2H3 |
InChI Key |
JIEMFTOGPSGUHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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